molecular formula C17H26N2O4S B4236914 N-{5-[(cycloheptylamino)sulfonyl]-2-ethoxyphenyl}acetamide

N-{5-[(cycloheptylamino)sulfonyl]-2-ethoxyphenyl}acetamide

Cat. No. B4236914
M. Wt: 354.5 g/mol
InChI Key: SMYSNECZTQORQC-UHFFFAOYSA-N
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Description

The compound “N-{5-[(cycloheptylamino)sulfonyl]-2-ethoxyphenyl}acetamide” is a type of sulfonamide . Sulfonamides are a class of organic compounds used in medicine and agriculture . They have a wide spectrum of activity against most gram-positive and many gram-negative organisms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides can be synthesized through various methods. For instance, one method involves the reaction of enamines and azides . Another method uses a one-pot multicomponent synthesis of N-sulfonyl amidines from phenylacetylene, tosyl azide, and amines at room temperature .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. For instance, N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide exhibited enhanced cytotoxic activity against MCF cancer cells . Researchers are actively investigating its potential as a targeted therapy for specific cancer types.

Photophysical Properties

Researchers investigate the compound’s photophysical properties, such as fluorescence, phosphorescence, and absorption spectra. These properties are relevant for applications in sensors, imaging, and optoelectronics.

properties

IUPAC Name

N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-23-17-11-10-15(12-16(17)18-13(2)20)24(21,22)19-14-8-6-4-5-7-9-14/h10-12,14,19H,3-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYSNECZTQORQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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